N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a quinazolinyl core, a dihydro-1H-pyrazole ring, and a methanesulfonamide substituent. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities and structural versatility .
Claisen-Schmidt condensation of ketones with aldehydes to form chalcones.
Cyclization of chalcones with hydrazine hydrate to generate pyrazoline intermediates.
Functionalization via electrophilic substitution (e.g., sulfonylation) to install substituents like methanesulfonamide .
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2FN5O2S/c1-41(39,40)37-21-13-10-18(11-14-21)26-17-27(28-23(32)8-5-9-24(28)33)38(36-26)30-34-25-15-12-20(31)16-22(25)29(35-30)19-6-3-2-4-7-19/h2-16,27,37H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBAMHWSODONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a wide range of substituted quinazoline or pyrazole compounds.
Scientific Research Applications
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinazoline and pyrazole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s uniqueness lies in its 6-chloro-4-phenylquinazolin-2-yl and 2-chloro-6-fluorophenyl substituents, which differentiate it from other pyrazoline derivatives. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations :
Quinazolinyl vs. Chromenyl Moieties: The target compound’s quinazolinyl group may confer distinct electronic and steric effects compared to the chromenyl group in ’s compound. Quinazolines are known for EGFR kinase inhibition, while chromenyl derivatives often target hormone receptors .
Sulfonamide Functionalization :
- Methanesulfonamide is a common substituent in both the target compound and ’s derivative. This group improves solubility and metabolic stability compared to unsubstituted pyrazolines .
Chlorine/Fluorine Substituents :
- The 2-chloro-6-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity compared to simpler aryl substituents in ’s pyrazolines .
Physicochemical and ADME Properties
While ADME data for the target compound is unavailable, highlights methodologies for predicting pyrazoline pharmacokinetics:
- Metabolic Stability : Sulfonamide groups generally reduce CYP450-mediated metabolism, as seen in ’s derivative .
Biological Activity
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, characterized by a unique structural framework that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 485.0 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases, which are critical in signaling pathways associated with cell proliferation and survival. The following mechanisms have been identified:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell signaling pathways .
- Modulation of Cell Cycle : By interfering with kinase activity, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.09 | EGFR Inhibition |
| HepG2 (Liver Cancer) | 2.08 | VEGFR Inhibition |
| A549 (Lung Cancer) | 3.62 | Tyrosine Kinase Inhibition |
| DU145 (Prostate Cancer) | 5.00 | Cell Cycle Arrest |
These values indicate a strong cytotoxic effect against these cancer types, suggesting potential for therapeutic applications .
Other Biological Activities
In addition to its anticancer effects, this compound has shown:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating broader pharmacological potential beyond oncology.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
- Comparative Analysis : Comparative studies with standard treatments like gefitinib revealed that this compound exhibits superior efficacy against certain cancer cell lines, suggesting it may be a valuable alternative or adjunct therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
